
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid, also known as DBA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of benzofuran derivatives and has been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid is not fully understood. However, it is believed to act through a variety of mechanisms, including the modulation of ion channels, the inhibition of inflammatory mediators, and the activation of antioxidant pathways.
Biochemical and physiological effects:
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as cytokines and prostaglandins, and to inhibit the activity of enzymes involved in the inflammatory response. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has also been shown to activate antioxidant pathways, which may help to protect cells against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid in lab experiments include its well-defined chemical structure, its high purity, and its ability to modulate a variety of biological pathways. However, there are also some limitations to its use. For example, 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid may be toxic at high concentrations, and its effects may be influenced by the presence of other compounds in the experimental system.
Orientations Futures
There are several potential future directions for the study of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid. One area of interest is the development of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid. Additionally, the synthesis of novel 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid derivatives with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses a wide range of biological activities and has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has also been shown to exhibit neuroprotective effects and to modulate the activity of ion channels. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid and to develop 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid-based drugs for the treatment of human diseases.
Méthodes De Synthèse
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,3-dihydrobenzofuran with methyl acrylate in the presence of a Lewis acid catalyst. This reaction results in the formation of a mixture of isomers, which can be separated and purified using chromatographic techniques.
Applications De Recherche Scientifique
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid has also been shown to exhibit neuroprotective effects and to modulate the activity of ion channels.
Propriétés
IUPAC Name |
2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-9-5-3-4-8(6-10(13)14)11(9)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJXRCUAYXSWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)
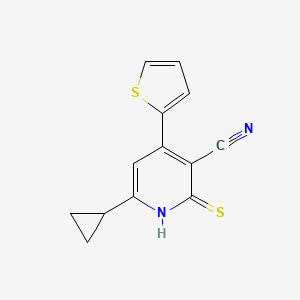

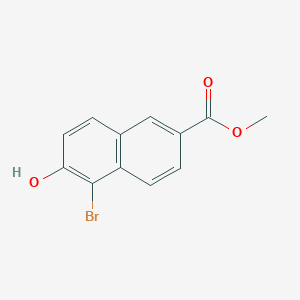

![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide](/img/structure/B7590958.png)
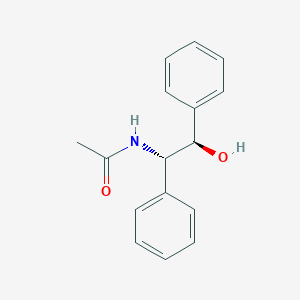
![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)
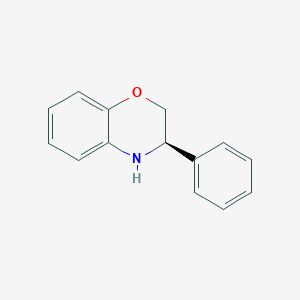

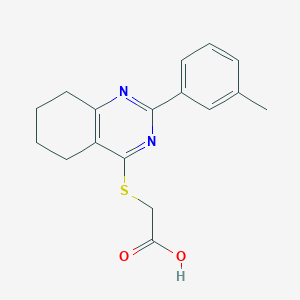
![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)